molecular formula C15H14N6 B11505049 N-cyclopropyl-4-(1H-imidazol-1-yl)-6-phenyl-1,3,5-triazin-2-amine

N-cyclopropyl-4-(1H-imidazol-1-yl)-6-phenyl-1,3,5-triazin-2-amine

Cat. No.: B11505049
M. Wt: 278.31 g/mol
InChI Key: ANGJFXOGBOWPDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopropyl-4-(1H-imidazol-1-yl)-6-phenyl-1,3,5-triazin-2-amine is a chemical compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a cyclopropyl group, an imidazole ring, and a phenyl group attached to a triazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-4-(1H-imidazol-1-yl)-6-phenyl-1,3,5-triazin-2-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazine Core: The triazine core can be synthesized by the cyclization of appropriate nitrile or amidine precursors under acidic or basic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents such as diazomethane or cyclopropylcarbinol.

    Attachment of the Imidazole Ring: The imidazole ring can be attached through nucleophilic substitution reactions, where an imidazole derivative reacts with a suitable leaving group on the triazine core.

    Phenyl Group Addition: The phenyl group can be introduced through various methods, including Friedel-Crafts alkylation or Suzuki coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-4-(1H-imidazol-1-yl)-6-phenyl-1,3,5-triazin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups on the triazine core or the attached rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under appropriate conditions.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution, under conditions such as reflux or room temperature.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-cyclopropyl-4-(1H-imidazol-1-yl)-6-phenyl-1,3,5-triazin-2-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-(1H-imidazol-1-yl)-6-phenyl-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopropyl-4-(1H-imidazol-1-yl)-3-nitrobenzamide: A similar compound with a nitro group instead of a phenyl group.

    N-cyclopropyl-4-(1H-imidazol-1-yl)-6-methyl-1,3,5-triazin-2-amine: A compound with a methyl group instead of a phenyl group.

    N-cyclopropyl-4-(1H-imidazol-1-yl)-6-ethyl-1,3,5-triazin-2-amine: A compound with an ethyl group instead of a phenyl group.

Uniqueness

N-cyclopropyl-4-(1H-imidazol-1-yl)-6-phenyl-1,3,5-triazin-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H14N6

Molecular Weight

278.31 g/mol

IUPAC Name

N-cyclopropyl-4-imidazol-1-yl-6-phenyl-1,3,5-triazin-2-amine

InChI

InChI=1S/C15H14N6/c1-2-4-11(5-3-1)13-18-14(17-12-6-7-12)20-15(19-13)21-9-8-16-10-21/h1-5,8-10,12H,6-7H2,(H,17,18,19,20)

InChI Key

ANGJFXOGBOWPDK-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC2=NC(=NC(=N2)C3=CC=CC=C3)N4C=CN=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.